Cas no 2763966-10-3 (4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid)
![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid structure](https://ja.kuujia.com/scimg/cas/2763966-10-3x500.png)
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2763966-10-3
- EN300-36412718
- 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid
- 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid
-
- インチ: 1S/C15H21NO4/c1-10-9-12(13(17)18)6-5-11(10)7-8-16-14(19)20-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18)
- InChIKey: WMDUFHYAAVLVAF-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCC1C=CC(C(=O)O)=CC=1C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 279.14705815g/mol
- どういたいしつりょう: 279.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36412718-0.25g |
4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid |
2763966-10-3 | 95.0% | 0.25g |
$972.0 | 2025-03-18 | |
Enamine | EN300-36412718-0.05g |
4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid |
2763966-10-3 | 95.0% | 0.05g |
$888.0 | 2025-03-18 | |
Enamine | EN300-36412718-2.5g |
4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid |
2763966-10-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
Enamine | EN300-36412718-0.1g |
4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid |
2763966-10-3 | 95.0% | 0.1g |
$930.0 | 2025-03-18 | |
Enamine | EN300-36412718-1.0g |
4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid |
2763966-10-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
Enamine | EN300-36412718-0.5g |
4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid |
2763966-10-3 | 95.0% | 0.5g |
$1014.0 | 2025-03-18 | |
Enamine | EN300-36412718-5.0g |
4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid |
2763966-10-3 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 | |
Enamine | EN300-36412718-10.0g |
4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid |
2763966-10-3 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 |
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid 関連文献
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acidに関する追加情報
Exploring 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid (CAS No. 2763966-10-3): A Versatile Building Block in Modern Organic Synthesis
In the realm of organic chemistry, 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid (CAS No. 2763966-10-3) has emerged as a pivotal intermediate for pharmaceutical and agrochemical research. This compound, often abbreviated as Boc-protected aminoethyl methylbenzoic acid, combines a tert-butoxycarbonyl (Boc) group with a 3-methylbenzoic acid backbone, offering unique reactivity and stability. Its molecular structure makes it invaluable for peptide coupling, drug design, and material science applications, aligning with the growing demand for high-purity synthetic intermediates in bioconjugation and targeted therapy development.
The Boc group in this compound serves as a temporary protecting group for amines, a feature highly sought after in multistep organic syntheses. Researchers frequently search for "Boc deprotection conditions" or "Boc-protected amino acids," highlighting its relevance in peptide synthesis. With the rise of mRNA therapeutics and ADC (antibody-drug conjugates), the demand for customized carboxylic acid derivatives like this compound has surged. Its methylbenzoic acid moiety further enables selective functionalization, making it a hotspot for structure-activity relationship (SAR) studies in kinase inhibitor design.
From a synthetic perspective, CAS 2763966-10-3 exemplifies the trend toward modular chemical building blocks. Its ethylamino linker allows for spacer elongation in bioconjugation—a topic frequently queried as "click chemistry spacers" or "PEG alternatives for drug delivery." The compound’s carboxylic acid group facilitates amidation or esterification, critical for prodrug strategies in oncology research. Notably, its lipophilicity (logP) and hydrogen-bonding capacity align with Lipinski’s Rule of Five, a recurring search term among medicinal chemists optimizing oral bioavailability.
Environmental and regulatory trends also shape its applications. As industries shift toward green chemistry, the compound’s compatibility with water-soluble carbodiimide (EDC) coupling—a low-toxicity alternative to traditional reagents—resonates with queries like "eco-friendly peptide synthesis." Moreover, its crystalline solid form (a common question: "how to improve API crystallinity?") ensures reproducibility in scaled-up production, addressing Quality by Design (QbD) mandates in FDA submissions.
In material science, 4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid finds niche roles. Its aromatic rigidity and functional group diversity cater to searches for "MOF (metal-organic framework) linkers" or "polymeric sensor precursors." The methyl group’s steric influence (often explored via "ortho-substitution effects" searches) fine-tunes electronic properties in organic semiconductors. Such versatility underscores why this CAS number trends in patent literature for advanced materials.
Analytical characterization of this compound leverages HPLC-MS and NMR—topics dominating forums on "purity validation for synthetic intermediates." Its UV chromophore (from the benzoic acid core) simplifies quantification, a practical advantage over aliphatic analogs. These attributes answer frequent queries like "how to track Boc deprotection by TLC" or "benzoic acid derivatives as analytical standards," reinforcing its utility in method development.
Looking ahead, CAS 2763966-10-3 is poised to play a role in AI-driven drug discovery. Its scaffold diversity aligns with machine learning models predicting "fragment-based drug likeness." As combinatorial chemistry evolves, this compound’s balanced polar surface area and rotatable bond count (frequent QSAR parameters) ensure enduring relevance. Whether for peptidomimetics or covalent inhibitor warheads, its molecular architecture bridges traditional and cutting-edge synthetic paradigms.
2763966-10-3 (4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-3-methylbenzoic acid) 関連製品
- 1802987-72-9(5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine)
- 2137418-73-4((6r,9r)-9-amino-N-(3-methylbutan-2-yl)-1-oxa-4-azaspiro5.5undecane-4-carboxamide)
- 1531585-55-3((5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one)
- 2757835-73-5(tert-butyl (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylate)
- 2149774-09-2(2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid)
- 338755-17-2(1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide)
- 35299-70-8(2-Chloro-6-(thiophen-2-yl)pyridine)
- 2138086-96-9(2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid)
- 949003-72-9(1-(4-chloro-3-pyridinyl)-1-Propanone)
- 1361645-70-6(2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile)



